molecular formula C13H20O B1584860 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one CAS No. 56973-85-4

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

Cat. No.: B1584860
CAS No.: 56973-85-4
M. Wt: 192.3 g/mol
InChI Key: OEVIJAZJVZDBQL-UHFFFAOYSA-N
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Description

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is an organic compound with the molecular formula C₁₃H₂₀O It is characterized by a cyclohexene ring substituted with two methyl groups and a pentenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one typically involves the following steps:

    Cyclohexene Formation: The initial step involves the formation of the cyclohexene ring with two methyl groups at the 5-position. This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Side Chain Introduction: The pentenone side chain is introduced through a series of reactions, including aldol condensation and subsequent dehydration to form the enone structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

    1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-penten-1-one: Similar structure but with a different position of the double bond in the side chain.

    1-(5,5-Dimethyl-1-cyclohexen-1-yl)-2-penten-1-one: Another isomer with the double bond closer to the cyclohexene ring.

Uniqueness: 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(5,5-dimethylcyclohexen-1-yl)pent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-5-8-12(14)11-7-6-9-13(2,3)10-11/h4,7H,1,5-6,8-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVIJAZJVZDBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C(C1)C(=O)CCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052230
Record name 1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Penten-1-one, 1-(5,5-dimethyl-1-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

56973-85-4
Record name α-Dynascone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56973-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Penten-1-one, 1-(5,5-dimethyl-1-cyclohexen-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Penten-1-one, 1-(5,5-dimethyl-1-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5,5-dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one
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1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one
Reactant of Route 3
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one
Reactant of Route 4
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one
Reactant of Route 5
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one
Reactant of Route 6
Reactant of Route 6
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one

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